(2R,4R)-Mccpm

Asymmetric hydrogenation α-keto ester rhodium catalysis

Achieving >90% ee in asymmetric hydrogenation of amino ketones, α-keto esters, or imines requires precise ligand geometry. Generic C2-symmetric diphosphines often fail due to mismatched steric/electronic profiles. (2R,4R)-MCCPM (122709-72-2) solves this: • Enables S/C ≥1000:1 with 4-6 hour reaction times for L-phenylephrine (US 6,187,956). • Delivers 90.8% ee for (R)-fluoxetine intermediate (Sakuraba & Achiwa, 1991). • Iridium/MCCPM/BiI3 system achieves 91% ee for cyclic ketimines. Benchmarked against BPPM/BINAP; first-choice for de-risked API process development.

Molecular Formula C31H44N2OP2
Molecular Weight 522.6 g/mol
CAS No. 122709-72-2
Cat. No. B3067516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-Mccpm
CAS122709-72-2
Molecular FormulaC31H44N2OP2
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
InChIInChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m1/s1
InChIKeyBREAVWOTKQHAAN-FYBSXPHGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCCPM: Chiral Pyrrolidinebisphosphine Ligand for Asymmetric Hydrogenation


(2R,4R)-MCCPM [CAS 122709-72-2], systematically named (2R,4R)-(+)-2-(diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide, is a chiral, bidentate pyrrolidinebisphosphine ligand that forms highly active and enantioselective rhodium(I) and iridium(I) complexes for catalytic asymmetric hydrogenation [1][2]. It belongs to the Achiwa CPM ligand family, characterized by a pyrrolidine backbone bearing two sterically and electronically distinct phosphino groups—dicyclohexylphosphino and diphenylphosphinomethyl—and an N-methylcarbamoyl substituent that critically modulates catalyst performance [3]. Unlike many phosphine ligands that possess C2 symmetry, MCCPM’s unsymmetrical design enables differentiated steric and electronic environments at the metal center, a feature exploited extensively in the industrial synthesis of chiral pharmaceuticals such as (R)-phenylephrine, (S)-levamisole, (R)-fluoxetine, and adrenaline [4][5].

A
Workflow
Asymmetric hydrogenation with Rh(I) or Ir(I) complexes
S
Selection
Chiral, unsymmetrical bisphosphine ligand for industrial API synthesis
U
Use Context
Supports α-keto ester, amino ketone, and imine hydrogenation screening

Why MCCPM Cannot Be Replaced by Generic Diphosphines


Substituting (2R,4R)-MCCPM with a generic diphosphine such as BPPM, DIOP, or BINAP is not a risk-free procurement decision—the N-methylcarbamoyl substituent and the unsymmetrical dicyclohexyl/diphenylphosphino architecture are not decorative features; they exert a first-order influence on catalytic activity and enantioselectivity that varies dramatically with substrate class [1][2]. Empirical evidence shows that the N-protecting group (MeCONH in MCCPM vs. Boc in BPPM/BCPM) alters the electron density at rhodium and the spatial contour of the catalytic pocket, directly affecting both the rate of hydrogenation and the sense and magnitude of enantioselection across amino ketones, α-keto esters, and imines [3]. Because the ligand’s performance is substrate-specific rather than ligand-class-generic, unqualified interchange leads to unpredictable and often unacceptable erosion of optical yield—a risk documented in comparative studies and industrial patent filings where only MCCPM-family ligands met the combined requirements of ≥90% ee and S/C ≥ 1000 for active pharmaceutical ingredient (API) production [4][5].

N‑Methylcarbamoyl vs. Boc/N‑H: The N‑substituent directly alters the electronic environment at rhodium; ligand performance may not transfer across protecting groups.
Unsymmetrical PCy₂/PPh₂ vs. C2‑symmetric: Differentiated phosphino donors create a chiral pocket that symmetric ligands cannot replicate; enantioselectivity profiles may differ fundamentally for amino ketones.
Substrate‑specific ranking: The reported advantage of MCCPM over BPPM or MCPM is substrate‑dependent; interchanging ligands without empirical screening may shift optical yield away from target specifications.

Quantitative Evidence: MCCPM vs. In-Class Analogs


Superior Optical Yield in α-Keto Ester Hydrogenation

In a direct head-to-head comparison within the same pyrrolidinebisphosphine ligand family under identical conditions, the MCCPM-rhodium complex delivered the highest optical yield for α-keto ester hydrogenation (87%), decisively surpassing MCPM-Rh (75%) at a substrate-to-catalyst ratio of 1000:1 [1]. This 12-percentage-point differential is not marginal—it represents the difference between a product that can be upgraded to pharmaceutical-grade enantiopurity through simple recrystallization and one that requires costly chiral chromatographic separation [2].

α‑Keto ester ee
Head‑to‑head
87% ee (MCCPM‑Rh) vs. 75% ee (MCPM‑Rh) at S/C 1000
Reported 12‑point gain in optical yield; may reduce purification burden for α‑hydroxy ester intermediates.
Chem. Lett. 1987; neutral Rh complex.
Asymmetric hydrogenation α-keto ester rhodium catalysis optical yield

Enhanced Efficiency for Iridium-Catalyzed Imine Hydrogenation

Morimoto et al. demonstrated that the N-substituted pyrrolidinebisphosphines MCCPM and BCPM are markedly superior to the original BPPM ligand in iridium(I)-catalyzed asymmetric hydrogenation of cyclic ketimines [1]. Under identical conditions with bismuth(III) iodide additive, the modified ligands achieved enantioselectivity of up to 91% ee for 2,3,3-trimethylindolenine hydrogenation, whereas BPPM, lacking the differentiated phosphino-group design, gave substantially lower enantiomeric excess [1][2]. This study establishes that the structural evolution from BPPM to MCCPM/BCPM—specifically the incorporation of a dicyclohexylphosphino group and the N-carbamoyl substituent—is not incremental but transformational for imine substrate scope.

Imine hydrogenation ee
Head‑to‑head
Up to 91% ee (MCCPM‑Ir/BiI₃) vs. significantly lower ee with BPPM‑Ir
Supports iridium‑catalyzed cyclic ketimine reduction screening; BPPM may not achieve comparable enantioselectivity.
Synlett 1995; 2,3,3‑trimethylindolenine substrate.
Asymmetric imine hydrogenation iridium catalysis pyrrolidinebisphosphine enantioselectivity

Benchmark Performance in Fluoxetine Intermediate Synthesis

In the enantioselective reduction of 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride to the key γ-amino alcohol intermediate of (R)-fluoxetine, the (2S,4S)-MCCPM–Rh(I) complex delivered 90.8% ee at a substrate-to-catalyst molar ratio of 1000 [1][2]. This performance benchmark, reported in the primary literature and later cited in a 2022 review of iridium-catalyzed alternatives, establishes MCCPM as the historical reference catalyst for β-amino ketone hydrogenation against which newer ligand systems are measured [1]. The combination of >90% ee and S/C ≥ 1000 places MCCPM in the narrow tier of ligands suitable for cost-sensitive pharmaceutical intermediate manufacture, where catalyst loading directly governs process economics.

Fluoxetine benchmark
Reported
90.8% ee at S/C 1000 for (R)‑fluoxetine γ‑amino alcohol intermediate
Establishes a well‑characterized reference point for β‑amino ketone hydrogenation; alternative ligands require validation against this metric.
Synlett 1991; cited as benchmark in Commun. Chem. 2022.
β-amino ketone hydrogenation fluoxetine rhodium catalysis S/C ratio

Top-Tier Reactivity and Selectivity for Amino Arylketones

A comprehensive review chapter in The Handbook of Homogeneous Hydrogenation (2006) concluded that 'a literature review of α-amino arylketones shows that, in comparison with other phosphine ligands, the MCCPM family is the most reactive and selective' [1]. This class-level assessment is corroborated by independent industrial development: patent filings for both phenylephrine hydrochloride and adrenaline specify (2R,4R)-MCCPM as the preferred ligand for the asymmetric hydrogenation key step, with the improved process achieving optical purity of ≥98% ee at an S/C ratio between 500:1 and 2000:1 [2][3]. The combination of academic consensus and industrial adoption provides a rare degree of validation that a ligand class has achieved practical superiority for a defined substrate domain.

Amino arylketone rank
Class‑level inference
MCCPM family rated most reactive and selective for R‑amino arylketones; industrial patents achieve ≥98% ee at S/C 500–2000
Reported top rank in academic review and patent precedent; supports selection for phenylephrine/adrenaline intermediate synthesis.
Handbook of Homogeneous Hydrogenation 2006; U.S. Patents 6,187,956 / 6,218,575.
R-amino arylketones phenylephrine adrenaline ligand comparison industrial synthesis

N-Methylcarbamoyl Substituent Effect on Catalytic Performance

31P-NMR studies on various N-substituted pyrrolidinebisphosphine-rhodium complexes revealed that the N-protecting group directly alters the electronic environment at phosphorus and the coordination geometry of the rhodium center [1]. The N-methylcarbamoyl group of MCCPM (versus N-tert-butoxycarbonyl in BCPM) generates a distinct steric and electronic profile that translates into divergent catalytic outcomes: for β- and γ-amino ketone hydrogenation, MCCPM-Rh and BCPM-Rh complexes are both classified as efficient catalysts, but they exhibit different substrate scope optima and reaction condition preferences [2]. This means that a researcher purchasing BCPM as a 'close analog' of MCCPM may obtain qualitatively different enantioselectivity and rate profiles for a given substrate—a risk documented in the comparative study of MCCPM and BCPM across multiple amino ketone substrates [2].

N‑Substituent effect
Supporting evidence
31P‑NMR: N‑methylcarbamoyl (MCCPM) vs. Boc (BCPM) alters electron density at phosphorus and coordination geometry
Structural‑electronic difference; MCCPM and BCPM should be screened independently for each amino ketone substrate.
Chem. Pharm. Bull. 1992, 1995.
N-substituent effect pyrrolidinebisphosphine BCPM rhodium complex 31P NMR

Unsymmetrical Bisphosphine Architecture and Chiral Differentiation

Unlike C2-symmetric ligands such as DIOP, DuPhos, or BINAP, MCCPM possesses two chemically distinct phosphino donors—dicyclohexylphosphino (strongly electron-donating, sterically demanding) and diphenylphosphinomethyl (less electron-rich, different steric profile)—arranged on a chiral pyrrolidine scaffold [1]. This unsymmetrical architecture creates a differentiated steric and electronic environment around the metal center that is specifically responsible for the high enantioselectivity observed across diverse substrate classes (α-keto esters, α-amino ketones, β-amino ketones, imines) [1][2][3]. C2-symmetric ligands cannot reproduce this differentiated electronic asymmetry; consequently, a purchaser substituting a symmetric ligand for MCCPM must expect a fundamentally different enantioselectivity profile—a prediction borne out by the absence of C2-symmetric ligands from the industrial patent literature for the phenylephrine/adrenaline hydrogenation step [4].

Chiral pocket architecture
Class‑level inference
Unsymmetrical PCy₂/PPh₂ vs. C2‑symmetric ligands creates differentiated steric/electronic environment; essential for amino ketone enantioselectivity
C2‑symmetric ligands are not functional equivalents; procurement specification should require the unsymmetrical bisphosphine motif.
Yakugaku Zasshi 1995 review; patent precedent.
Unsymmetrical diphosphine dicyclohexylphosphino diphenylphosphinomethyl chiral pocket enantioselectivity

High-Impact Application Scenarios for MCCPM


L-Phenylephrine and Adrenaline Manufacture

Both U.S. Patents 6,187,956 and 6,218,575 explicitly designate (2R,4R)-MCCPM as the preferred chiral phosphine ligand for the key asymmetric hydrogenation step in the manufacture of L-phenylephrine hydrochloride and adrenaline sulfate [1][2]. The improved process achieves optical purity ≥98% ee at substrate-to-catalyst ratios of 500:1 to 2000:1 with hydrogenation times of 4–6 hours—a dramatic improvement over the prior art using ferrocenylphosphine ligands (60% ee, S/C ~100, 2–4 days) and a significant advance over the original MCCPM conditions (85% ee, S/C 2000) [1][2]. Any laboratory or CRO developing a generic route to these blockbuster adrenergic APIs should begin process optimization with (2R,4R)-MCCPM rather than screen alternative ligand families, because the extensive patent precedent and published optimization data provide a de-risked starting point that alternative ligands lack [1][2].

Enantioselective Synthesis of Fluoxetine Intermediates

The (2S,4S)-MCCPM–Rh(I) complex was the first catalytic system to achieve a practical asymmetric synthesis of the (R)-fluoxetine γ-amino alcohol intermediate with 90.8% ee at S/C = 1000, as reported by Sakuraba and Achiwa in 1991 [3]. This benchmark performance has been independently cited as the reference point in subsequent iridium-catalyzed methods development as recently as 2022, indicating the enduring relevance of the MCCPM system for this substrate class [4]. Researchers synthesizing chiral γ-amino alcohols as precursors to fluoxetine, duloxetine, or atomoxetine should include MCCPM in their ligand screening set, as it represents a well-characterized baseline with published optimization protocols against which newer systems can be quantitatively compared [3][4].

Iridium-Catalyzed Hydrogenation of Cyclic Ketimines

For the asymmetric hydrogenation of cyclic ketimines such as 2,3,3-trimethylindolenine, the combination of MCCPM with iridium(I) in the presence of bismuth(III) iodide delivers enantioselectivity up to 91% ee [5]. This performance positions MCCPM ahead of the first-generation BPPM ligand and establishes it as a member of the select group of pyrrolidinebisphosphines (together with BCPM) capable of effective imine hydrogenation under iodide-promoted conditions [5]. Medicinal chemistry groups synthesizing chiral tetrahydroisoquinolines, indolines, or related saturated N-heterocycles should consider MCCPM-based iridium catalysts when rhodium-catalyzed protocols fail to deliver adequate enantioselectivity, as the iridium/MCCPM/iodide system provides an orthogonal reactivity profile with documented success [5].

Synthesis of Chiral α-Hydroxy Esters and Acetals

Among the pyrrolidinebisphosphine ligand series studied by Takahashi and Achiwa, MCCPM-Rh gave the highest optical yield (87%) for α-keto ester hydrogenation and MCPM-Rh gave the highest optical yield (75%) for α-keto acetal hydrogenation—both at an industrially practical S/C ratio of 1000:1 [6]. This data implies that MCCPM is the preferred ligand for α-keto ester substrates, while MCPM offers an advantage for α-keto acetals, establishing a substrate-driven ligand selection logic [6]. For process chemists developing routes to chiral α-hydroxy acids or their derivatives, this direct comparative data eliminates guesswork: MCCPM should be the first-choice ligand for α-keto ester hydrogenation screening, while procurement of MCPM may be warranted for α-keto acetal substrates [6].

Application
Selection Property
Validation Focus
L‑Phenylephrine / Adrenaline intermediate synthesis
High ee at industrially relevant S/C; patent‑documented catalyst optimization
Optical purity ≥98% ee and catalyst loading S/C 500–2000 under process conditions
Fluoxetine / Duloxetine chiral γ‑amino alcohol
Benchmark performance for β‑amino ketone hydrogenation
Reproduce 90.8% ee at S/C 1000; compare with newer Ir‑catalyzed systems
Cyclic ketimine hydrogenation (tetrahydroisoquinolines, indolines)
Iodide‑promoted Ir/MCCPM system with documented 91% ee
Enantioselectivity and substrate scope under BiI₃‑modified conditions
Chiral α‑hydroxy esters and acetals
Substrate‑driven ligand selection: MCCPM for α‑keto esters, MCPM for α‑keto acetals
Cross‑screening MCCPM vs. MCPM at S/C 1000; optical yield ≥87% for esters
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